molecular formula C22H21N3 B11429355 5-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

5-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11429355
M. Wt: 327.4 g/mol
InChI Key: XFTISCZPBUFFSY-UHFFFAOYSA-N
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Description

5-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike zolpidem and alpidem, this compound may exhibit a broader range of applications in medicinal chemistry and material science.

Properties

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

IUPAC Name

5-methyl-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H21N3/c1-15-7-11-18(12-8-15)21-22(23-19-13-9-16(2)10-14-19)25-17(3)5-4-6-20(25)24-21/h4-14,23H,1-3H3

InChI Key

XFTISCZPBUFFSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C(=CC=CC3=N2)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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